2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine
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Overview
Description
2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a furyl group at the 2-position and a methoxy group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable furyl-containing aldehyde or ketone. One common method is the reaction of 2-aminopyridine with 2-furylcarboxaldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core. The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones.
Reduction: The imidazo[1,2-a]pyridine core can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products
Oxidation: Formation of this compound-3-one.
Reduction: Formation of 2-(2-furyl)-7-methoxy-1,2-dihydroimidazo[1,2-a]pyridine.
Substitution: Formation of halogenated derivatives such as 2-(2-furyl)-7-methoxy-3-bromoimidazo[1,2-a]pyridine.
Scientific Research Applications
2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Studied for its antimicrobial and antiviral properties.
Industrial Applications: Potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways essential for cell growth and survival. This inhibition can lead to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(2-Furyl)imidazo[1,2-a]pyridine: Lacks the methoxy group at the 7-position.
7-Methoxyimidazo[1,2-a]pyridine: Lacks the furyl group at the 2-position.
2-(2-Furyl)-7-chloroimidazo[1,2-a]pyridine: Has a chloro group instead of a methoxy group at the 7-position.
Uniqueness
2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both the furyl and methoxy groups, which can influence its electronic properties and reactivity. This combination of substituents can enhance its biological activity and make it a valuable scaffold for drug development .
Properties
Molecular Formula |
C12H10N2O2 |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-(furan-2-yl)-7-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H10N2O2/c1-15-9-4-5-14-8-10(13-12(14)7-9)11-3-2-6-16-11/h2-8H,1H3 |
InChI Key |
CCLZSNGNNMKMTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=CN2C=C1)C3=CC=CO3 |
Origin of Product |
United States |
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